molecular formula C22H17Br2N3O2 B12147757 7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12147757
M. Wt: 515.2 g/mol
InChI Key: NGPXTEHZYJHBOX-UHFFFAOYSA-N
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Description

“7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxyphenyl derivatives, and pyridine derivatives. The key steps may involve:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Cyclization: Formation of the pyrazolo[1,5-c][1,3]benzoxazine core structure through cyclization reactions.

    Substitution: Introduction of methoxy and pyridinyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of bromine atoms to hydrogen or other substituents.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use as an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of “7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Influence on cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents. Examples include:

  • 7,9-Dichloro-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Difluoro-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other derivatives.

Properties

Molecular Formula

C22H17Br2N3O2

Molecular Weight

515.2 g/mol

IUPAC Name

7,9-dibromo-2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H17Br2N3O2/c1-28-16-6-4-13(5-7-16)19-11-20-17-9-15(23)10-18(24)21(17)29-22(27(20)26-19)14-3-2-8-25-12-14/h2-10,12,20,22H,11H2,1H3

InChI Key

NGPXTEHZYJHBOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Br)Br)OC3C5=CN=CC=C5

Origin of Product

United States

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